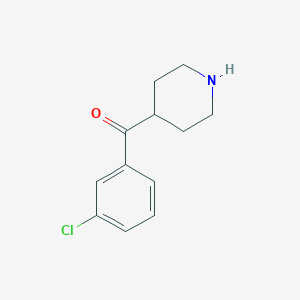

(3-Chlorophenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(3-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXKXFYBCXERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394607 | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-02-1 | |

| Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a key heterocyclic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted aromatic ring linked to a piperidine core, is prevalent in a range of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of (3-Chlorophenyl)(piperidin-4-yl)methanone, with a focus on its role in the development of P2Y12 receptor antagonists.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive component in drug design. When combined with a substituted benzoyl group, as in the case of (3-Chlorophenyl)(piperidin-4-yl)methanone, the resulting molecule becomes a versatile building block for accessing a diverse chemical space. This guide will delve into the essential physicochemical and pharmacological characteristics of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of (3-Chlorophenyl)(piperidin-4-yl)methanone and its Hydrochloride Salt

| Property | Value (Free Base - Predicted/Inferred) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₁₂H₁₄ClNO | C₁₂H₁₅Cl₂NO | [2] |

| Molecular Weight | 223.70 g/mol | 260.16 g/mol | [2] |

| Appearance | Likely an off-white to pale yellow solid | Off-white solid | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | More soluble in water and polar protic solvents than the free base. | |

| pKa | The piperidine nitrogen imparts basicity. The pKa is expected to be in the range of 8-9 for the protonated amine. | - | |

| LogP | A positive LogP value is expected, indicating lipophilicity. | Lower LogP than the free base due to increased polarity. |

Synthetic Methodologies

The synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone can be achieved through several established synthetic routes. A common and efficient method involves the acylation of a suitable piperidine derivative with 3-chlorobenzoyl chloride. The choice of the piperidine starting material and the reaction conditions are critical for achieving a high yield and purity of the final product.

General Synthetic Pathway

A logical and widely applicable synthetic approach is the Schotten-Baumann reaction between 4-substituted piperidine and 3-chlorobenzoyl chloride in the presence of a base.

Sources

In-depth Technical Guide: (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1)

A comprehensive review of the available scientific literature and patent databases reveals a notable absence of in-depth technical information for (3-Chlorophenyl)(piperidin-4-yl)methanone, CAS number 887354-02-1. While this compound is commercially available from various chemical suppliers, indicating its use in research and development, there is a significant lack of published data regarding its synthesis, pharmacological activity, mechanism of action, and other key scientific details.

This guide summarizes the limited information available and provides context based on the broader class of substituted benzoylpiperidine molecules.

Chemical and Physical Properties

Based on supplier information, the fundamental properties of (3-Chlorophenyl)(piperidin-4-yl)methanone are summarized below. It is important to note that experimental data beyond basic characterization is not publicly available.

| Property | Value | Source |

| CAS Number | 887354-02-1 | N/A |

| Molecular Formula | C₁₂H₁₄ClNO | N/A |

| Molecular Weight | 223.70 g/mol | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically >95% (as offered by suppliers) | N/A |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone are not available in the scientific literature. However, based on general principles of organic chemistry and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed.

A common method for the synthesis of similar aryl-piperidinyl-methanones involves the acylation of a piperidine derivative with a substituted benzoyl chloride.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (3-Chlorophenyl)(piperidin-4-yl)methanone.

Note: This represents a generalized synthetic scheme. The actual experimental conditions, including the specific piperidine starting material (e.g., the free base, a salt, or a protected form), solvent, base, temperature, and reaction time, would require empirical optimization.

Pharmacological Profile and Mechanism of Action

There is no published data on the pharmacological activity, biological targets, or mechanism of action for (3-Chlorophenyl)(piperidin-4-yl)methanone. The broader class of substituted piperidine compounds is known to interact with a wide range of biological targets, particularly within the central nervous system. However, the specific effects of the 3-chloro substitution on the phenyl ring in this particular arrangement are not documented.

Structure-Activity Relationships

Without experimental data for the target compound, a meaningful structure-activity relationship (SAR) analysis cannot be performed. In the broader context of chlorophenyl piperidinyl methanones, the position of the chlorine atom on the phenyl ring, along with substitutions on the piperidine nitrogen, can significantly influence biological activity. For instance, related compounds have been investigated for their effects on various receptors and transporters in the central nervous system.

Conclusion

(3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1) is a chemical entity for which there is a significant gap in the publicly available scientific literature. While its basic chemical properties are known through supplier data, there is no information regarding its synthesis, pharmacology, or mechanism of action. Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research to characterize its properties. The information provided in this guide on related chemical classes may serve as a starting point for such investigations.

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activity of (3-Chlorophenyl)(piperidin-4-yl)methanone. This compound, belonging to the benzoylpiperidine class, is a key intermediate in the synthesis of pharmacologically active molecules, notably as a potential antagonist of the P2Y12 receptor. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its mechanism of action through the P2Y12 signaling pathway, visualized with clear diagrams. All quantitative data is summarized in structured tables for ease of reference.

Molecular Structure and Properties

(3-Chlorophenyl)(piperidin-4-yl)methanone is a ketone derivative with a molecular structure consisting of a 3-chlorophenyl group attached to the carbonyl carbon, which is in turn bonded to the 4-position of a piperidine ring. The hydrochloride salt of this compound is commonly used in synthesis.

Physicochemical Properties

The key physicochemical properties of (3-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 1391052-66-6 (for HCl salt) | [1] |

| Molecular Formula | C₁₂H₁₅Cl₂NO (for HCl salt) | [1] |

| Molecular Weight | 260.16 g/mol (for HCl salt) | [1] |

| Appearance | Off-White Solid | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.80 - 7.30 | m | Aromatic protons (3-chlorophenyl group) |

| 3.50 - 3.30 | m | Piperidine protons (H-2ax, H-6ax) |

| 3.20 - 3.00 | m | Piperidine proton (H-4) |

| 3.00 - 2.80 | m | Piperidine protons (H-2eq, H-6eq) |

| 2.00 - 1.80 | m | Piperidine protons (H-3ax, H-5ax) |

| 1.80 - 1.60 | m | Piperidine protons (H-3eq, H-5eq) |

| 1.50 (broad s) | s | NH proton (piperidine) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~138 | Aromatic C (C-Cl) |

| ~134 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~45 | Piperidine C-2, C-6 |

| ~43 | Piperidine C-4 |

| ~29 | Piperidine C-3, C-5 |

Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

The synthesis of 4-benzoylpiperidine derivatives can be achieved through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation and the Grignard reaction. A plausible and detailed experimental protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride via a Friedel-Crafts acylation is provided below.

Synthetic Workflow

The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final hydrochloride salt.

References

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone (C₁₂H₁₄ClNO)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone is a substituted aromatic ketone featuring a piperidine moiety. With the chemical formula C₁₂H₁₄ClNO, this compound serves as a valuable heterocyclic building block in medicinal chemistry. Its structural framework is a key feature in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, structural characterization, chemical reactivity, and applications, with a focus on providing practical, field-proven insights for laboratory and development settings.

Introduction and Strategic Importance

(3-Chlorophenyl)(piperidin-4-yl)methanone, often utilized as its hydrochloride salt (CAS No. 1391052-66-6), is a synthetic intermediate of significant interest. The molecule combines a meta-substituted chlorophenyl group with a piperidin-4-yl ketone structure. This arrangement of functional groups—a secondary amine within the piperidine ring and a ketone linker—offers multiple points for chemical modification, making it an ideal scaffold for building diverse chemical libraries. Its most notable application lies in its role as a precursor for the synthesis of advanced pharmaceutical compounds, including pyrazole-carboxamide derivatives developed as P2Y12 antagonists for potential use in treating cardiovascular disorders.[1][2] This guide elucidates the critical technical details necessary for its synthesis, handling, and strategic application in drug discovery programs.

Physicochemical and Structural Properties

While comprehensive experimental data for the free base is not widely published, the properties can be reliably estimated from its hydrochloride salt and closely related analogs, such as the 4-chloro isomer (CAS 53220-41-0).[3][4]

| Property | Value (Estimated/Analog Data) | Source |

| Molecular Formula | C₁₂H₁₄ClNO | - |

| Molecular Weight | 223.70 g/mol | [3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 60-63 °C (for 4-chloro isomer free base) | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO | [4] |

| Storage | Store at room temperature, sealed in a dry, dark place | [4] |

Synthesis and Purification

The synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone can be logically achieved via a multi-step pathway that ensures high purity and control. A robust and common strategy involves a Grignard reaction with an N-protected piperidine precursor, followed by oxidation and deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Proposed Synthetic Pathway```dot

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

}

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

Note: The following data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and amine protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| Ar-H (C2-H) | 7.90 - 7.85 | t | Singlet-like or narrow triplet. |

| Ar-H (C6-H) | 7.80 - 7.75 | ddd | Doublet of doublet of doublets. |

| Ar-H (C4-H) | 7.55 - 7.50 | ddd | Doublet of doublet of doublets. |

| Ar-H (C5-H) | 7.45 - 7.40 | t | Triplet. |

| Piperidine C4-H | 3.30 - 3.15 | tt | Triplet of triplets, coupled to axial and equatorial C3/C5 protons. |

| Piperidine C2/C6-H (eq) | 3.20 - 3.10 | dt | Doublet of triplets. |

| Piperidine C2/C6-H (ax) | 2.80 - 2.70 | qd | Quartet of doublets. |

| Piperidine C3/C5-H (eq) | 2.00 - 1.90 | m | Multiplet. |

| Piperidine C3/C5-H (ax) | 1.80 - 1.70 | qd | Quartet of doublets. |

| N-H | ~2.5 (broad) | s | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Ketone) | 205 - 202 | Carbonyl carbon, deshielded. |

| Ar-C (C1) | ~138 | Quaternary carbon attached to ketone. |

| Ar-C (C3) | ~135 | Quaternary carbon attached to Cl. |

| Ar-C (C5) | ~130 | Aromatic CH. |

| Ar-C (C6) | ~129 | Aromatic CH. |

| Ar-C (C2) | ~128 | Aromatic CH. |

| Ar-C (C4) | ~126 | Aromatic CH. |

| Piperidine C4 | ~45 | Methine carbon attached to carbonyl. |

| Piperidine C2/C6 | ~44 | Methylene carbons adjacent to nitrogen. |

| Piperidine C3/C5 | ~29 | Methylene carbons. |

IR Spectroscopy Infrared spectroscopy is used to identify key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |

| C=O Stretch (Aryl Ketone) | 1680 - 1665 | Strong |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (EI) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

-

Molecular Ion (M⁺): Expected at m/z = 223 and 225 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragments:

-

m/z = 139/141: [Cl-C₆H₄-CO]⁺, resulting from alpha-cleavage, representing the chlorobenzoyl cation. This is often a base peak.

-

m/z = 111/113: [Cl-C₆H₄]⁺, from the loss of CO from the chlorobenzoyl cation.

-

m/z = 84: [C₅H₁₀N]⁺, representing the piperidinyl fragment following cleavage.

-

Chemical Reactivity and Derivatization

The bifunctional nature of (3-Chlorophenyl)(piperidin-4-yl)methanone allows for a range of derivatization reactions, crucial for generating analogs in structure-activity relationship (SAR) studies.

Key Derivatization Pathways

Caption: Primary reaction sites for creating derivatives.

-

N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophile and can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA).

-

Reductive Amination: The ketone carbonyl can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form new amine derivatives.

-

Nucleophilic Addition to Carbonyl: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, further expanding the molecular complexity.

Safety, Handling, and Storage

As a research chemical, (3-Chlorophenyl)(piperidin-4-yl)methanone and its salts should be handled with appropriate care. Safety information is based on data for analogous compounds like 4-(4-Chlorobenzoyl)piperidine.

[3][5]* Hazard Classification (based on analog):

- Acute Toxicity, Oral (Warning) [3] * Skin Irritation (Warning) [5] * Serious Eye Irritation (Warning) [3][5] * Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning) *[5] Handling:

- Use in a well-ventilated area or under a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid generating dust. Avoid inhalation of dust and contact with skin and eyes.

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

(3-Chlorophenyl)(piperidin-4-yl)methanone is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. While detailed public data on the compound itself is limited, its synthesis and properties can be reliably understood through established principles of organic chemistry and comparison with close structural analogs. This guide provides a robust framework for its synthesis, characterization, and derivatization, empowering researchers to effectively utilize this scaffold in the pursuit of novel therapeutic agents.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777115, 4-(4-Chlorobenzoyl)Piperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics, most notably as a precursor to potent P2Y12 receptor antagonists used in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of biologically active molecules. Furthermore, it elucidates the signaling pathway of its ultimate therapeutic targets and provides detailed experimental procedures to facilitate further research and development.

Chemical Properties and Molecular Weight

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a piperidine derivative with a molecular formula of C₁₂H₁₄ClNO. The hydrochloride salt of this compound has a molecular formula of C₁₂H₁₅Cl₂NO and a formula weight of 260.16 g/mol .[1] The molecular weight of the free base is approximately 223.70 g/mol .

Table 1: Physicochemical Properties of (3-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₅Cl₂NO |

| Formula Weight | 260.16 g/mol |

| Storage Temperature | Room Temperature |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling) |

Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone

The synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone can be achieved through a Friedel-Crafts acylation reaction, followed by further modifications. A detailed experimental protocol for a closely related analogue, (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride, provides a relevant synthetic strategy.[2] This involves the reaction of a suitable piperidine derivative with a Grignard reagent.

Experimental Protocol: Synthesis of a Related Piperidinyl Methanone Derivative[2]

This protocol describes the synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride and can be adapted for the synthesis of the title compound.

Materials:

-

Product of the preceding synthetic step (e.g., a suitable piperidine precursor)

-

Dry tetrahydrofuran (THF)

-

N-methyl-piperidyl magnesium chloride

-

2N Hydrochloric acid

-

Aqueous sodium hydroxide

Procedure:

-

Dissolve the starting piperidine precursor (0.487 mole) in 1.2 L of dry tetrahydrofuran.

-

Slowly add N-methyl-piperidyl magnesium chloride (0.585 mole, 1.2 eq.) over approximately 15 minutes, maintaining the temperature at 45°C - 50°C by cooling with a water bath as necessary.

-

Maintain the reaction mixture at 40°C to 50°C for an additional 30 minutes.

-

Monitor the reaction completion using thin-layer chromatography.

-

Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid.

-

Stir the resulting solution at approximately 25°C for 1 hour.

-

Remove the bulk of the tetrahydrofuran by distillation.

-

Adjust the pH of the resulting solution to 3.5 by adding aqueous sodium hydroxide.

-

Cool the solution to 0° to 5°C to induce crystallization.

-

Filter the crystalline hydrochloride salt product, wash with ice-cold water, and dry to a constant weight at 60°C.

Yield: 168.2 g (89% of theoretical yield), with a melting point of 183° - 185°C.[2]

Application as a Synthetic Intermediate for P2Y12 Receptor Antagonists

(3-Chlorophenyl)(piperidin-4-yl)methanone is a valuable intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists.[1] These antagonists are critical in the treatment of cardiovascular disorders by preventing platelet aggregation.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. P2Y12 antagonists block this pathway, thereby exerting their antiplatelet effects.

The signaling pathway initiated by P2Y12 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[3][4] Both of these downstream effects contribute to the conformational change in the glycoprotein IIb/IIIa receptor, which is the final common step in platelet aggregation.[3]

References

A Technical Guide to the IUPAC Nomenclature and Chemical Context of (3-Chlorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. By deconstructing the molecule into its constituent functional groups—a substituted aromatic ring, a heterocyclic amine, and a ketone linker—we will systematically apply IUPAC rules to derive its formal name. This document also explores the compound's significance as a synthetic intermediate in medicinal chemistry, its key chemical properties, and a representative synthetic pathway. The methodologies and principles discussed herein are intended to provide clarity for researchers in organic synthesis and drug development.

Introduction: The Significance of a Scaffold

The compound (3-Chlorophenyl)(piperidin-4-yl)methanone is a heterocyclic ketone of significant interest in the field of medicinal chemistry. Its structure incorporates two highly valuable pharmacophores: the piperidine ring and a substituted chlorophenyl group. Piperidine is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in the pharmaceutical industry, found in numerous approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold for molecular elaboration.[1] The chlorophenyl moiety is also a common feature in drug candidates, often used to modulate electronic properties, metabolic stability, and receptor binding affinity.

This compound typically serves not as an end-product therapeutic agent, but as a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise chemical identity through systematic nomenclature is therefore paramount for unambiguous scientific communication, patent filing, and regulatory documentation.

Structural Deconstruction and IUPAC Nomenclature

The systematic naming of an organic compound requires a hierarchical analysis of its structure to identify the principal functional group, the parent chain or ring system, and all substituents.

Identifying the Principal Functional Group

The core of the molecule is the carbonyl group (C=O) positioned between two carbon atoms, one from the phenyl ring and one from the piperidine ring. This defines the compound as a ketone . According to IUPAC nomenclature, the suffix "-one" is used to denote a ketone.[3]

Application of Radicofunctional Nomenclature

When a carbonyl group is directly attached to two separate ring systems, the IUPAC rules allow for the use of radicofunctional nomenclature.[4] In this method, the two ring systems are named as radical groups (substituents), and the name is completed with the functional class name, which in this case is "methanone". "Methanone" is used for the C=O group when it is treated as the parent structure connecting two groups.

The logical breakdown of the molecule for naming is illustrated below.

Caption: Logical breakdown of the molecule into its constituent parts for IUPAC naming.

Naming the Substituent Groups

-

The Phenyl Group: The benzene ring is substituted with a chlorine atom. It is named as a "phenyl" group. The position of the chlorine atom must be specified. Numbering the ring starting from the point of attachment to the carbonyl as carbon 1, the chlorine is at position 3. Therefore, this group is named (3-Chlorophenyl) .

-

The Piperidine Group: The saturated six-membered nitrogen heterocycle is named piperidine .[5] Since it is attached to the carbonyl group via its 4th carbon atom (with the nitrogen atom being position 1), it is named as a substituent group by replacing the '-e' with '-yl'. This gives the name piperidin-4-yl . The locant "4-" is essential to specify the point of attachment.

Assembling the Final IUPAC Name

The two radical groups are listed alphabetically, followed by the parent functional class name.

-

C hlorophenyl

-

P iperidinyl

Therefore, the complete and correct IUPAC name is:

(3-Chlorophenyl)(piperidin-4-yl)methanone

An alternative, common name is 4-(3-Chlorobenzoyl)piperidine, where the (3-chlorophenyl)carbonyl moiety is named as a "3-chlorobenzoyl" group attached to the piperidine ring.[2] While frequently used, the methanone-based name is a systematic IUPAC construction.

Chemical Properties and Identification

Accurate identification of the compound relies on its unique physicochemical properties and spectral data. The hydrochloride salt is a common form for handling and storage.

| Property | Value | Source |

| IUPAC Name | (3-Chlorophenyl)(piperidin-4-yl)methanone | IUPAC Rules |

| Common Name | 4-(3-Chlorobenzoyl)piperidine | [2] |

| CAS Number | 1391052-66-6 (for Hydrochloride Salt) | [2] |

| Molecular Formula | C₁₂H₁₄ClNO | PubChem CID: 15935759 |

| Molecular Weight | 223.70 g/mol | PubChem CID: 15935759 |

Role in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antagonists for the P2Y12 receptor, which are critical for treating cardiovascular disorders.[2] The general synthetic strategy often involves the coupling of the two primary ring systems.

General Synthetic Protocol: Acylation

A common method for synthesizing such diaryl or aryl-heterocyclic ketones is through the acylation of a suitable precursor. In this case, it would involve the reaction of a piperidine derivative with a 3-chlorobenzoyl derivative.

Reaction: 3-Chlorobenzoyl Chloride + Piperidine-4-carboxylic acid derivative (or equivalent) → (3-Chlorophenyl)(piperidin-4-yl)methanone

Step-by-Step Methodology:

-

Activation: Convert 3-chlorobenzoic acid to its more reactive acid chloride form, 3-chlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling Reaction: In an inert, anhydrous solvent (e.g., dichloromethane, DCM), combine a suitable piperidine precursor (potentially a protected form of piperidine-4-carboxymetalloid) with the 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (for Friedel-Crafts type reactions) or under conditions suitable for organometallic coupling.

-

Work-up and Quenching: Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: The organic product is extracted from the aqueous layer using an immiscible organic solvent.

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.

The following diagram illustrates this generalized workflow.

Caption: A generalized workflow for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone.

Conclusion

The IUPAC name (3-Chlorophenyl)(piperidin-4-yl)methanone is systematically derived by identifying the ketone as the principal functional group and naming the two attached cyclic systems as substituents using radicofunctional nomenclature. This precise naming is essential for the accurate documentation and replication of scientific research. As a versatile synthetic intermediate, this compound serves as a foundational element in the discovery of novel therapeutics, underscoring the critical intersection of systematic organic nomenclature and modern drug development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

(3-Chlorophenyl)(piperidin-4-yl)methanone solubility data

An In-depth Technical Guide

Topic: Solubility Profiling of (3-Chlorophenyl)(piperidin-4-yl)methanone for Preclinical Development Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. (3-Chlorophenyl)(piperidin-4-yl)methanone, a heterocyclic ketone, represents a common scaffold in medicinal chemistry. Its progression through the drug discovery pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility profile. We detail the theoretical underpinnings, present industry-standard experimental protocols for determining both thermodynamic and kinetic solubility, and discuss the critical influence of pH. The methodologies described herein are designed to be self-validating and provide the robust data necessary to inform critical decisions in lead optimization and formulation development.

The Central Role of Solubility in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, few properties are as influential as aqueous solubility. It is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo absorption characteristics. A compound with poor aqueous solubility will likely exhibit low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy.

(3-Chlorophenyl)(piperidin-4-yl)methanone incorporates two key structural features that create a complex solubility profile:

-

A Lipophilic (3-Chlorophenyl) Moiety: This aromatic group contributes to a higher logP, generally favoring solubility in organic media over aqueous solutions.

-

A Basic Piperidine Ring: This nitrogen-containing heterocycle possesses a basic pKa. At physiological pH values below its pKa, the piperidine nitrogen will be protonated, forming a charged species with significantly enhanced aqueous solubility.

Therefore, a simple solubility value in water is insufficient. A complete profile, particularly as a function of pH, is required to predict its behavior in the gastrointestinal tract.

Predicted Physicochemical Properties and Their Influence

Prior to empirical testing, in silico prediction of key physicochemical properties provides a theoretical foundation for experimental design.

| Parameter | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | 223.71 g/mol | N/A (Baseline characteristic) |

| pKa (Basic) | 8.5 - 9.5 | The piperidine nitrogen is predicted to be protonated and positively charged in the acidic environment of the stomach (pH 1-3) but will be largely neutral in the intestine (pH 6.5-7.5). This predicts a strong pH-dependent solubility. |

| cLogP | 2.5 - 3.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity. While not excessively "greasy," this value indicates that intrinsic solubility of the neutral form may be low, potentially falling into BCS Class II or IV. |

This predictive analysis establishes a clear hypothesis: (3-Chlorophenyl)(piperidin-4-yl)methanone will exhibit low intrinsic solubility in its neutral form but significantly higher solubility at acidic pH. The following experimental protocols are designed to quantify this behavior precisely.

Core Methodologies for Solubility Determination

A critical distinction must be made between two types of solubility measurements that serve different purposes in the drug discovery timeline.

-

Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a supersaturated solution (typically generated by adding a concentrated DMSO stock to an aqueous buffer). It is a high-throughput method used for rapid screening of large compound libraries in early discovery.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, determined over a longer incubation period (24-48 hours), and is essential for preclinical and formulation development.

Protocol: Thermodynamic Solubility via the Shake-Flask Method (ICH Guideline)

The shake-flask method is the definitive technique for determining thermodynamic solubility. Its extended equilibration time ensures a true equilibrium is reached between the undissolved solid and the solution.

Causality Behind Experimental Choices:

-

Equilibration Time (24-48h): This duration is chosen to ensure the system reaches a true thermodynamic equilibrium, which can be slow for complex organic molecules.

-

Temperature Control (25°C or 37°C): Solubility is temperature-dependent. Testing is typically performed at room temperature (25°C) for shelf-life considerations and at physiological temperature (37°C) to mimic in vivo conditions.

-

Analysis by HPLC-UV: This provides a sensitive and specific method to quantify the dissolved compound, distinguishing it from potential impurities or degradants.

Step-by-Step Methodology:

-

Preparation of Media: Prepare relevant aqueous media, such as deionized water, 0.1 N HCl (to mimic gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (to mimic intestinal/blood pH).

-

Compound Addition: Add an excess amount of solid (3-Chlorophenyl)(piperidin-4-yl)methanone to a series of glass vials (e.g., 2 mg per 1 mL of media). The solid should be visibly present at the bottom of the vial throughout the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. Visual inspection should confirm that solid material persists.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Then, clarify the samples by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the clarified supernatant from Step 4 into the mobile phase.

-

Analyze the standards and samples via a validated HPLC-UV method.

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility in that specific medium.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Generation of a pH-Solubility Profile

For an ionizable compound like (3-Chlorophenyl)(piperidin-4-yl)methanone, a pH-solubility profile is arguably the most important dataset for predicting oral absorption. The profile is generated by performing the shake-flask method across a range of buffered solutions.

Theoretical Basis: The Henderson-Hasselbalch Equation

The solubility of a basic compound (S) is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the protonated (salt) form. The relationship is governed by the pKa and the pH of the solution. As pH decreases below the pKa, the concentration of the highly soluble protonated form increases dramatically, leading to a logarithmic increase in total solubility.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, from pH 1.2 to 8.0. Use buffers with appropriate capacity (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

-

Solubility Measurement: Execute the shake-flask protocol (Section 3.1) in triplicate for each prepared buffer.

-

pH Verification: It is crucial to measure the final pH of the supernatant after equilibration to ensure the buffer had sufficient capacity to overcome any pH shift caused by the dissolved compound.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH (on a linear scale). The resulting curve provides a clear visual representation of the compound's behavior in the GI tract.

Caption: Relationship between pH, ionization state, and solubility for a basic compound.

Data Interpretation and Strategic Implications

The data generated from these protocols are not merely academic; they are critical for guiding the drug development process.

Expected Data Summary:

| Medium | Expected pH | Predicted Solubility | Rationale |

| 0.1 N HCl | ~1.2 | High (>1 mg/mL) | Compound is fully protonated (BH⁺), behaving like a salt. |

| Acetate Buffer | 4.5 | High | Well below the pKa, the majority of the compound is in its soluble, protonated form. |

| Phosphate Buffer | 6.8 | Intermediate to Low | Nearing the pKa, a significant fraction of the neutral, less soluble form (B) exists. |

| Phosphate Buffer | 7.4 | Low | Above the pKa, the compound is predominantly in its neutral form, reflecting its low intrinsic solubility (S₀). |

Strategic Implications:

-

High Solubility at Low pH: This is favorable for dissolution in the stomach. The compound will likely dissolve rapidly upon entering the gastric environment.

-

Low Solubility at Higher pH: As the dissolved compound transitions from the stomach to the higher pH of the small intestine, it will become less soluble. This creates a risk of precipitation . If the compound precipitates out of solution before it can be absorbed, bioavailability will be compromised.

-

Formulation Strategy: The pH-solubility profile strongly suggests that an enabling formulation may be required. Strategies could include:

-

Salt Formation: Developing a stable salt form of the API to improve its dissolution rate and apparent solubility.

-

Amorphous Solid Dispersions (ASDs): Formulating the compound in a high-energy amorphous state with a polymer to prevent crystallization and maintain supersaturation in the intestine.

-

Lipid-Based Formulations: Dissolving the compound in a lipid vehicle to bypass the need for aqueous dissolution in the GI tract.

-

Conclusion

A comprehensive understanding of the solubility of (3-Chlorophenyl)(piperidin-4-yl)methanone is essential for its successful development. The predictive analysis and experimental protocols outlined in this guide provide a robust framework for generating the necessary data. By determining the thermodynamic solubility across a physiologically relevant pH range, researchers can accurately classify the compound's biopharmaceutical properties, anticipate potential absorption challenges such as intestinal precipitation, and proactively design effective formulation strategies to maximize its therapeutic potential. This systematic approach ensures that critical decisions are data-driven, mitigating risks and paving the way for a more efficient development pathway.

References

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

-

Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK. [Link]

An In-depth Technical Guide to the Spectral Data of (3-Chlorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. Due to the absence of publicly available experimental data, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for acquiring such data are also outlined to facilitate experimental validation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (3-Chlorophenyl)(piperidin-4-yl)methanone. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for (3-Chlorophenyl)(piperidin-4-yl)methanone in a typical deuterated solvent like CDCl₃ are presented below. The piperidine ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2', C6') | 7.8 - 7.9 | m | 2H |

| Aromatic H (C4', C5') | 7.4 - 7.6 | m | 2H |

| Piperidine H (C2-ax, C6-ax) | 3.1 - 3.3 | m | 2H |

| Piperidine H (C2-eq, C6-eq) | 2.7 - 2.9 | m | 2H |

| Piperidine H (C4) | 2.9 - 3.1 | m | 1H |

| Piperidine H (C3-ax, C5-ax) | 1.7 - 1.9 | m | 2H |

| Piperidine H (C3-eq, C5-eq) | 1.5 - 1.7 | m | 2H |

| Amine H (NH) | 1.5 - 2.5 | br s | 1H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 205 - 210 |

| Aromatic C (C1') | 138 - 140 |

| Aromatic C (C3') | 134 - 136 |

| Aromatic C (C-Cl) | 130 - 132 |

| Aromatic C (C5') | 129 - 131 |

| Aromatic C (C2') | 127 - 129 |

| Aromatic C (C6') | 126 - 128 |

| Piperidine C4 | 45 - 50 |

| Piperidine C2, C6 | 42 - 46 |

| Piperidine C3, C5 | 28 - 32 |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |

| C-N Stretch | 1180 - 1250 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Predicted Mass Spectrometry Data

The mass spectrum under electron ionization (EI) is predicted to show the molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment |

| 237/239 | [M]⁺ (Molecular Ion) |

| 139/141 | [Cl-C₆H₄-C=O]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 98 | [C₅H₁₀N]⁺ |

| 84 | [C₅H₁₀]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data of (3-Chlorophenyl)(piperidin-4-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid sample is as follows:

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Setup :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction :

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis :

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation :

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

-

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone

Affiliation: Google Research

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound featuring a piperidine ring acylated at the 4-position with a 3-chlorobenzoyl group. While specific, in-depth research on the discovery, history, and unique biological activities of this exact molecule is limited in publicly available scientific literature, its structural motifs are prevalent in a wide range of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, plausible synthetic routes based on established chemical principles, and a discussion of its potential biological significance in the context of related 4-aroylpiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of this and structurally similar compounds.

Introduction

The 4-aroylpiperidine scaffold is a key pharmacophore found in numerous centrally active compounds. The piperidine ring, a saturated heterocycle, is a common feature in many natural alkaloids and synthetic drugs, valued for its ability to interact with various biological targets. The attachment of an aryl ketone (aroyl group) at the 4-position of the piperidine ring creates a class of compounds with diverse pharmacological profiles, including but not limited to, antipsychotic, analgesic, and sigma-1 receptor modulating activities.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Chlorophenyl)(piperidin-4-yl)methanone is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO | PubChem |

| Molecular Weight | 223.70 g/mol | PubChem |

| CAS Number (HCl salt) | 1391052-66-6 | ChemicalBook[1] |

| Appearance | Solid (predicted) | --- |

| Solubility | Predicted to be sparingly soluble in water | --- |

| LogP (predicted) | 2.5 - 3.0 | --- |

Synthetic Methodologies

While specific, peer-reviewed synthetic procedures for (3-Chlorophenyl)(piperidin-4-yl)methanone are not extensively documented, its structure lends itself to several well-established synthetic strategies for 4-aroylpiperidines. The following sections detail plausible and commonly employed experimental protocols for its preparation.

Friedel-Crafts Acylation Approach

One of the most direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of (3-Chlorophenyl)(piperidin-4-yl)methanone, this would involve the acylation of a suitably protected piperidine derivative with 3-chlorobenzoyl chloride. A common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which can be removed under specific conditions post-acylation.

3.1.1. Experimental Protocol: Friedel-Crafts Acylation

-

Protection of Piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection) dropwise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.

-

Formation of the Acyl Chloride: Convert the N-protected piperidine-4-carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

Friedel-Crafts Acylation: In a separate flask, dissolve chlorobenzene in a suitable solvent (e.g., DCM or carbon disulfide) and cool it in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. To this mixture, add the N-protected piperidine-4-acyl chloride solution dropwise. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Deprotection: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-protected (3-Chlorophenyl)(piperidin-4-yl)methanone can be deprotected by catalytic hydrogenation (for Cbz group) or by treatment with a strong acid like trifluoroacetic acid (for Boc group).

-

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to yield (3-Chlorophenyl)(piperidin-4-yl)methanone.

Grignard Reaction Approach

An alternative and widely used method involves the use of an organometallic reagent, such as a Grignard reagent. This approach would entail the reaction of a 3-chlorophenylmagnesium halide with a piperidine-4-carboxaldehyde or a related derivative, followed by oxidation.

3.2.1. Experimental Protocol: Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Prepare a solution of 1-bromo-3-chlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution dropwise to maintain a gentle reflux.

-

Grignard Addition: To a solution of N-protected piperidine-4-carboxaldehyde in anhydrous THF, add the freshly prepared 3-chlorophenylmagnesium bromide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield the corresponding secondary alcohol.

-

Oxidation: Dissolve the alcohol in a suitable solvent such as DCM. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the alcohol is fully converted to the ketone.

-

Deprotection and Purification: Deprotect the piperidine nitrogen as described in the Friedel-Crafts section. Purify the final compound using column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

While specific biological data for (3-Chlorophenyl)(piperidin-4-yl)methanone is scarce, the broader class of 4-aroylpiperidines has been extensively studied, revealing a range of biological activities. These activities are often attributed to their interactions with various receptors and enzymes in the central nervous system (CNS).

4.1. Sigma Receptor Modulation

Many 4-aroylpiperidine derivatives are known to be potent ligands for sigma (σ) receptors, particularly the σ₁ subtype. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Ligands of the σ₁ receptor are being investigated for their potential therapeutic applications in neurological and psychiatric disorders, as well as in cancer. The binding of a ligand to the σ₁ receptor can modulate downstream signaling pathways, including those involving dopamine and serotonin.

4.2. Dopamine and Serotonin Receptor Interactions

The piperidine moiety is a common feature in ligands for dopamine and serotonin receptors. For example, the antipsychotic drug haloperidol contains a 4-substituted piperidine ring. It is plausible that (3-Chlorophenyl)(piperidin-4-yl)methanone could exhibit some affinity for these receptors, potentially acting as an antagonist or a modulator. Such interactions could be relevant for its potential use in treating psychiatric disorders.

Conclusion

(3-Chlorophenyl)(piperidin-4-yl)methanone is a compound of interest due to its core 4-aroylpiperidine structure, a scaffold associated with a wide range of biological activities. While the specific discovery and history of this molecule are not well-documented in the public domain, this technical guide has outlined plausible and robust synthetic methodologies based on fundamental principles of organic chemistry, including Friedel-Crafts acylation and Grignard reactions. Furthermore, by examining the pharmacology of structurally related compounds, we can hypothesize that (3-Chlorophenyl)(piperidin-4-yl)methanone may interact with key CNS targets such as sigma, dopamine, and serotonin receptors. This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential as a chemical intermediate or as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully elucidate its synthetic nuances and pharmacological profile.

References

(3-Chlorophenyl)(piperidin-4-yl)methanone: A Technical Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a synthetic compound featuring a core piperidine scaffold. This structural motif is prevalent in a wide array of pharmacologically active molecules, suggesting the potential for this compound to interact with various biological targets. While direct research on (3-Chlorophenyl)(piperidin-4-yl)methanone is limited, analysis of structurally related compounds, particularly its 4-chloro isomer, indicates promising avenues for investigation in drug discovery. Notably, derivatives of 4-chlorobenzoylpiperidine have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Furthermore, the 4-(3-chlorobenzoyl)piperidine moiety serves as an intermediate in the synthesis of P2Y12 receptor antagonists, which are critical antiplatelet agents. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and relevant experimental protocols for (3-Chlorophenyl)(piperidin-4-yl)methanone and its close analogs, offering a foundation for future research and development.

Chemical Properties and Synthesis

(3-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride possesses the CAS number 1391052-66-6.

Table 1: Physicochemical Properties of (3-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

| Property | Value | Reference |

| CAS Number | 1391052-66-6 | |

| Molecular Formula | C₁₂H₁₅Cl₂NO | |

| Molecular Weight | 260.16 g/mol |

Synthetic Routes

While a specific, detailed protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous compounds. A common and effective approach involves a Grignard reaction.

A plausible synthetic workflow would involve the preparation of a Grignard reagent from 3-chlorobromobenzene, which is then reacted with a suitably protected piperidine-4-carboxaldehyde or a related derivative. Subsequent deprotection would yield the final product.

A patent for the synthesis of a related piperazine intermediate outlines a multi-step process involving the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene, followed by further modifications.[1] This suggests that the synthesis of the core piperidine structure can be achieved through various cyclization and coupling strategies.

Potential Biological Activities and Mechanism of Action

Direct biological data for (3-Chlorophenyl)(piperidin-4-yl)methanone is scarce. However, the pharmacological activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Monoacylglycerol Lipase (MAGL) Inhibition

Research into 4-chlorobenzoylpiperidine derivatives has identified them as a promising class of reversible inhibitors of monoacylglycerol lipase (MAGL).[2][3][4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.

A study on (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, a close analog of the target compound, demonstrated reversible MAGL inhibition with a Kᵢ of 8.6 μM.[3][4] Structural optimization of this lead compound yielded a more potent inhibitor with a Kᵢ of 0.65 μM.[3][4] This suggests that (3-Chlorophenyl)(piperidin-4-yl)methanone may also exhibit inhibitory activity against MAGL and warrants investigation as a potential therapeutic agent for conditions where modulation of the endocannabinoid system is beneficial.

P2Y12 Receptor Antagonism

The 4-(3-chlorobenzoyl)piperidine scaffold is a known intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists. The P2Y12 receptor is a crucial component in platelet activation and aggregation, and its antagonists are widely used as antiplatelet drugs to prevent thrombotic events.[5][6][7] The involvement of this structural motif in P2Y12 antagonists suggests that (3-Chlorophenyl)(piperidin-4-yl)methanone itself, or its derivatives, could possess activity at this receptor.

Other Potential Activities

The piperidine nucleus is a common feature in compounds with a wide range of biological activities, including anticancer and free-radical scavenging properties.[8][9] Therefore, it is plausible that (3-Chlorophenyl)(piperidin-4-yl)methanone could exhibit a broader pharmacological profile beyond MAGL and P2Y12 receptor modulation.

Experimental Protocols

Synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride (Analogous Grignard Reaction)

This protocol for a structurally related compound provides a template for a potential synthetic route.[10]

-

To a solution of the precursor pyridinyl compound (0.487 mole) in 1.2 L of dry tetrahydrofuran, add 395 mL (0.585 mole) of N-methyl-piperidyl magnesium chloride over approximately 15 minutes, maintaining the temperature at 45-50°C.

-

Maintain the reaction at 40-50°C for an additional 30 minutes. Monitor reaction completion by thin-layer chromatography.

-

Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid and stir the solution at approximately 25°C for 1 hour.

-

Remove the bulk of the tetrahydrofuran by distillation.

-

Adjust the pH of the resulting solution to 3.5 with aqueous sodium hydroxide.

-

Cool the solution to 0-5°C to induce crystallization of the hydrochloride salt.

-

Filter the crystalline product, wash with ice-cold water, and dry at 60°C.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)

This assay measures the inhibition of MAGL by monitoring the hydrolysis of a chromogenic substrate.[11][12]

-

Reagent Preparation:

-

Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

-

Enzyme Solution: Dilute human recombinant MAGL in 1X Assay Buffer.

-

Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA) in a suitable solvent (e.g., ethanol) and dilute in 1X Assay Buffer.

-

Inhibitor Stock Solution: Dissolve (3-Chlorophenyl)(piperidin-4-yl)methanone in DMSO. Prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of DMSO.

-

Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of DMSO.

-

Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted inhibitor solution, and 10 µL of MAGL enzyme solution.

-

Pre-incubate the plate.

-

Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.

-

Incubate for 10 minutes at room temperature.

-

Read the absorbance at 405-415 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of the compound to the P2Y12 receptor.[13][14]

-

Reagent Preparation:

-

Receptor Source: Membranes from cells expressing the human P2Y12 receptor or washed human platelets.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: A suitable radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413).

-

Test Compound: Prepare serial dilutions of (3-Chlorophenyl)(piperidin-4-yl)methanone.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor source, a constant concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold Wash Buffer.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

Visualizations

Potential Signaling Pathways

Experimental Workflows

Conclusion

(3-Chlorophenyl)(piperidin-4-yl)methanone represents an intriguing starting point for medicinal chemistry campaigns. While direct biological data is limited, the activities of its close structural analogs strongly suggest its potential as a modulator of the endocannabinoid system through MAGL inhibition and as a scaffold for the development of P2Y12 receptor antagonists. The synthetic accessibility of this compound, coupled with the availability of robust in vitro assays, provides a clear path for its evaluation. Further investigation into the synthesis, biological activity, and structure-activity relationships of (3-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone: A Guide to Future Research

Abstract

The (3-Chlorophenyl)(piperidin-4-yl)methanone scaffold represents a compelling, yet underexplored, chemical entity with significant potential for therapeutic innovation. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs reveals a rich pharmacological landscape. This guide synthesizes existing knowledge on related compounds to propose a strategic framework for investigating (3-Chlorophenyl)(piperidin-4-yl)methanone. We will delineate promising research avenues, focusing on its potential as a neuroleptic agent, a modulator of sigma receptors, and an inhibitor of monoacylglycerol lipase (MAGL). This document provides detailed synthetic protocols, experimental designs for biological evaluation, and a forward-looking perspective on the translational opportunities for this promising molecule.

Introduction: The Phenyl-Piperidinyl-Methanone Scaffold – A Privileged Structure in Drug Discovery

The phenyl-piperidinyl-methanone core is a well-established pharmacophore found in numerous clinically significant drugs. The piperidine ring, a ubiquitous motif in medicinal chemistry, imparts favorable pharmacokinetic properties and serves as a versatile scaffold for interacting with a diverse range of biological targets. The strategic placement of a chlorophenyl group introduces a critical element for modulating receptor affinity and selectivity. A notable example is Haloperidol, a butyrophenone antipsychotic containing a 4-chlorophenyl moiety, which demonstrates potent dopamine D2 receptor antagonism and has been a cornerstone in the treatment of schizophrenia for decades.[1] The versatility of this scaffold is further highlighted by the discovery of compounds with divergent pharmacological profiles, such as those targeting serotonin transporters and sigma receptors.[2][3][4][5]

This guide focuses on the 3-chloro isomer, (3-Chlorophenyl)(piperidin-4-yl)methanone, a compound for which the scientific literature is sparse. By leveraging structure-activity relationships (SAR) from its better-understood analogs, we can logically infer and systematically investigate its therapeutic potential. This document will serve as a comprehensive roadmap for researchers venturing into the exploration of this promising molecule.

Synthetic Strategy: A Reliable and Scalable Route to (3-Chlorophenyl)(piperidin-4-yl)methanone

A robust and reproducible synthetic pathway is paramount for any drug discovery program. Based on established methodologies for analogous compounds, we propose a straightforward two-step synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(piperidin-1-yl)methanone

-

To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents).

-